molecular formula C8H7ClN2 B1365167 2-Chloro-5-methyl-1H-benzo[d]imidazole CAS No. 4887-94-9

2-Chloro-5-methyl-1H-benzo[d]imidazole

Cat. No. B1365167
CAS RN: 4887-94-9
M. Wt: 166.61 g/mol
InChI Key: KBSHNSLMNALPCU-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 4887-94-9 and Linear Formula: C8H7ClN2 . It is a solid substance under normal conditions .


Synthesis Analysis

Imidazole synthesis has seen significant advances in recent years . The synthesis of substituted imidazoles, such as this compound, is often achieved through regiocontrolled synthesis . This process emphasizes the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) . It has a molecular weight of 166.61 .


Chemical Reactions Analysis

Imidazole compounds, including this compound, are key components to functional molecules used in a variety of applications . They are often involved in reactions that construct bonds during the formation of the imidazole .


Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Evaluation and Molecular Modeling

  • Synthesis and Antitumor Evaluation: Research conducted by Tomorowicz et al. (2020) in the field of cancer treatment synthesized a series of compounds related to 2-Chloro-5-methyl-1H-benzo[d]imidazole. These compounds exhibited significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer. The study also included quantitative structure–activity relationship (QSAR) and molecular docking studies to evaluate the binding mode of the active compounds within the MDM2 protein, a key player in tumor formation and progression (Tomorowicz et al., 2020).

Corrosion Inhibition Properties

  • Corrosion Inhibition in Mild Steel: A study by Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole derivatives, including compounds similar to this compound, for mild steel in sulfuric acid. The study revealed that these compounds form a protective layer on the mild steel surface, indicating their potential as effective corrosion inhibitors (Ammal et al., 2018).

Antimicrobial and Antitubercular Activities

  • Novel Benzimidazole–Oxadiazole Hybrid Molecules: Shruthi et al. (2016) synthesized and studied novel hybrid molecules that combined benzimidazole with oxadiazole, showing potent antimicrobial and antitubercular activities. These findings suggest the potential of benzimidazole derivatives in treating infectious diseases (Shruthi et al., 2016).

Antioxidant Activities

  • Evaluation of Antioxidant Activities: Alp et al. (2015) synthesized novel 1,3,4-oxadiazole and imine containing 1H-benzo[d]imidazoles and evaluated their antioxidant properties. The study found certain compounds to exhibit significant antioxidant activities, showcasing the relevance of benzimidazole derivatives in oxidative stress-related research (Alp et al., 2015).

Ferroelectricity and Antiferroelectricity

  • Ferroelectricity in Benzimidazoles: Horiuchi et al. (2012) demonstrated that chains of benzimidazole molecules, including 2-methylbenzimidazole and 5,6-dichloro-2-methylbenzimidazole, can exhibit ferroelectric and antiferroelectric properties. This finding opens up new possibilities for benzimidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on imidazole compounds, including 2-Chloro-5-methyl-1H-benzo[d]imidazole, continues to advance . Future challenges include improving the functional group compatibility of the process and resultant substitution patterns around the ring .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to the inhibition of their activity, thereby altering the metabolic processes in which they are involved. Additionally, this compound can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, this compound can alter cellular responses to external stimuli. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events that are critical for signal transduction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism.

properties

IUPAC Name

2-chloro-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHNSLMNALPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469680
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4887-94-9
Record name 2-Chloro-5-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methyl-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (13.1 g, 88.5 mmol) and phosphorus oxychloride (130 ml, freshly distillated) was charged into three-neck round-bottom flask. The mixture was heated up to boiling point till homogeneous solution was formed. After that the dried hydrogen chloride was bubbled through inlet gas-pipe into the reaction mixture. The mixture was boiled for 15 hours. Excess of phosphorus oxychloride was distillated in vacuo. Mixture of ice and water (250 ml) was added to residue. The obtained suspension was cooled to the room temperature and filtered. Filtrate was alkalinized by aqueous ammonia solution till pH 8, cooled by cold water and filtered crude 2-chloro-6-methyl-1H-benzimidazole. White powder was crystallized from aqueous methanol (water-methanol: 1:1, 200 ml), washed by aqueous methanol and dried in a desiccator under phosphorous oxide in vacuo. Yield: 8.17 g (55%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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